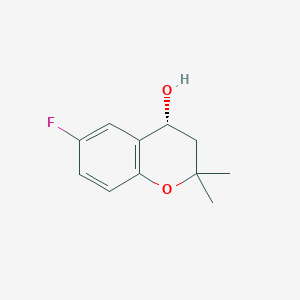
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a synthetic organic compound belonging to the class of benzopyrans This compound is characterized by the presence of a fluorine atom at the 6th position, two methyl groups at the 2nd position, and a hydroxyl group at the 4th position of the benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 6-fluoro-2,2-dimethyl-2H-1-benzopyran.
Cyclization Reaction: The starting material undergoes a cyclization reaction to form the benzopyran ring structure. This step often involves the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Hydroxylation: The introduction of the hydroxyl group at the 4th position is achieved through a hydroxylation reaction. This can be accomplished using reagents such as osmium tetroxide or potassium permanganate under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-keto-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
Reduction: Formation of 4-hydroxy-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran.
Substitution: Formation of 6-substituted-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran derivatives.
Aplicaciones Científicas De Investigación
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: Research focuses on the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.
Biological Studies: The compound is used in studies to investigate its effects on cellular processes and molecular pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of (4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in disease pathways. For example, it may inhibit the activity of certain kinases or modulate the function of neurotransmitter receptors, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a chlorine atom instead of fluorine.
(4R)-6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a bromine atom instead of fluorine.
(4R)-6-methyl-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
(4R)-6-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZSNFOXBWMXRK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C=CC(=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
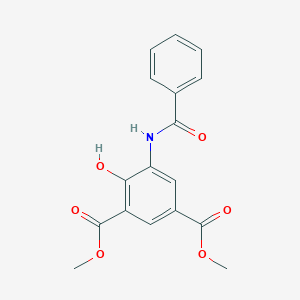
![8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2920734.png)
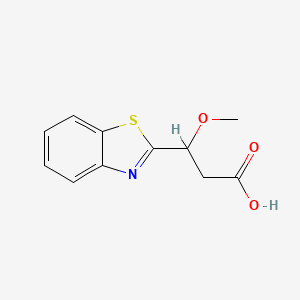

![(5R,7S)-5-Cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2920738.png)
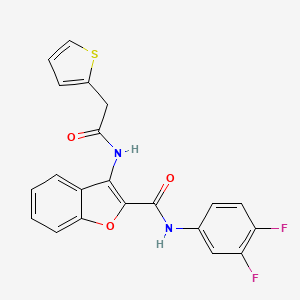
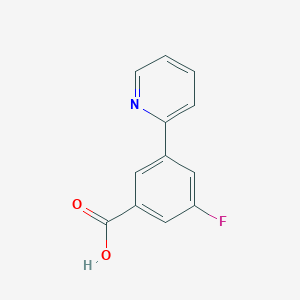
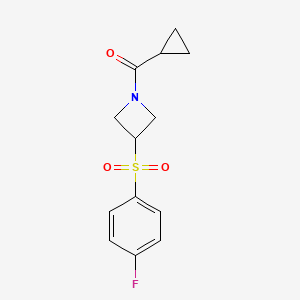
![3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2920748.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2920749.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)
![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)
